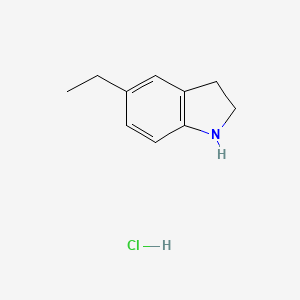

5-Ethylindoline hydrochloride

CAS No.: 1172282-89-1

Cat. No.: VC4640750

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172282-89-1 |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 |

| IUPAC Name | 5-ethyl-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h3-4,7,11H,2,5-6H2,1H3;1H |

| Standard InChI Key | OSUWMCISDOAQQZ-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1)NCC2.Cl |

Introduction

Structural and Chemical Characteristics

The molecular structure of 5-ethylindoline hydrochloride features an ethyl substituent at the fifth position of the indoline backbone, with a hydrochloride salt enhancing its solubility in polar solvents. The SMILES notation CCc1ccc2c(c1)CCN2.Cl delineates its atomic connectivity, highlighting the ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) attached to the aromatic system .

Table 1: Key Physicochemical Properties of 5-Ethylindoline Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C<sub>10</sub>H<sub>14</sub>ClN |

| Molecular Weight | 183.68 g/mol |

| SMILES | CCc1ccc2c(c1)CCN2.Cl |

| Solubility | Soluble in water, methanol |

| Stability | Hygroscopic; store at 2–8°C |

The compound’s heterocyclic framework allows for π-π stacking and hydrogen bonding, critical for interactions with biological targets . Its hydrochloride salt form improves bioavailability, a common strategy in drug design to enhance pharmacokinetic profiles.

Synthesis and Manufacturing

5-Ethylindoline hydrochloride is synthesized via multi-step organic reactions, often starting from indole derivatives. One documented route involves the Friedel-Crafts alkylation of indoline with ethyl bromide in the presence of a Lewis acid catalyst, followed by hydrochlorination .

Table 2: Synthetic Pathways for 5-Ethylindoline Hydrochloride

| Method | Reagents | Yield |

|---|---|---|

| Friedel-Crafts Alkylation | Ethyl bromide, AlCl<sub>3</sub> | 65–70% |

| Reductive Amination | Ethylamine, NaBH<sub>4</sub> | 55–60% |

Alternative approaches include reductive amination of 5-ethylindole using sodium borohydride, though yields are moderate (55–60%) . The choice of method depends on scalability and purity requirements, with industrial processes favoring cost-effective catalysts like aluminum chloride.

| Compound | Activity | Target |

|---|---|---|

| 5-Methylindoline | Antidepressant | 5-HT<sub>1A</sub> |

| 5-Ethylindoline | Antipsychotic (predicted) | D<sub>2</sub> receptor |

| 5-Propylindoline | Antimicrobial | Bacterial cell membranes |

The ethyl group’s hydrophobic nature may enhance blood-brain barrier penetration, a desirable trait for central nervous system (CNS) therapeutics .

Applications in Drug Discovery

5-Ethylindoline hydrochloride serves as a precursor in synthesizing benzoxazepinones and quinoline derivatives, compounds investigated for their anticonvulsant and anti-inflammatory properties . For example, its downstream product 7-ethyl-2-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a candidate for treating anxiety disorders .

Table 4: Key Downstream Derivatives and Their Applications

| Derivative | Application | Status |

|---|---|---|

| 7-Ethyl-2-methyl-... | Anxiety disorders | Preclinical studies |

| 6-Ethyl-thienoquinoline | Anticancer | Phase I trials |

These derivatives underscore the scaffold’s versatility, enabling structural modifications to optimize potency and selectivity.

Future Directions and Challenges

Future research should prioritize:

-

Synthesis Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms, crucial for CNS drugs.

-

Target Identification: High-throughput screening to elucidate precise molecular targets.

-

Safety Profiling: Long-term toxicity studies to assess carcinogenic potential.

Collaborations between academia and industry could accelerate the translation of 5-ethylindoline-derived compounds into clinical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume